molecular formula C21H21NO4 B8232659 (3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B8232659
M. Wt: 351.4 g/mol
InChI Key: NGTKYDCBAVGDLQ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc group can be easily removed under mild basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent.

    Substitution: The compound can participate in nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

    Deprotection: The major product is the free amino acid.

    Substitution: The products vary based on the nucleophile used in the reaction.

Scientific Research Applications

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for (3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-4-methylhexanoic acid
  • (2S,3R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-3-methylpentanoic acid
  • Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate

Uniqueness

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in solid-phase peptide synthesis compared to other protecting groups .

Properties

IUPAC Name

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(19(23)24)10-11-22(13-21)20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTKYDCBAVGDLQ-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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